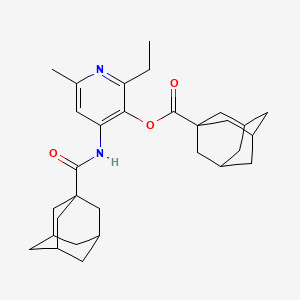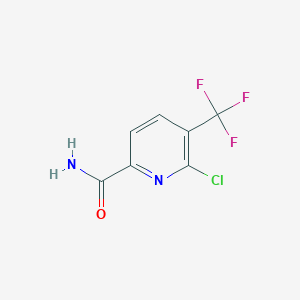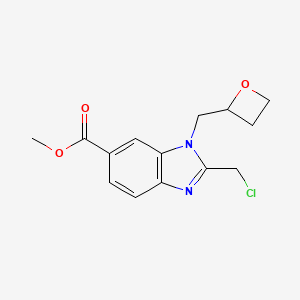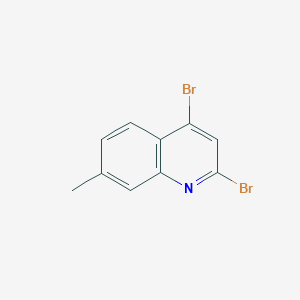
4-(1-Adamantanecarboxamido)-2-ethyl-6-methyl-3-pyridyl 1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE is a complex organic compound characterized by its unique adamantane-based structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivatives, followed by the introduction of the pyridine ring. The final step involves the coupling of the adamantane and pyridine moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties and affecting cellular functions. The pyridine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ADAMANTANEAMINE: A simpler adamantane derivative with similar structural features but lacking the pyridine ring.
2-ADAMANTANEACETIC ACID: Another adamantane-based compound with a carboxylic acid functional group.
3-ADAMANTANEACETONITRILE: An adamantane derivative with a nitrile functional group.
Uniqueness
2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE is unique due to its dual adamantane structure and the presence of the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C30H40N2O3 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
[4-(adamantane-1-carbonylamino)-2-ethyl-6-methylpyridin-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C30H40N2O3/c1-3-24-26(35-28(34)30-14-21-8-22(15-30)10-23(9-21)16-30)25(4-17(2)31-24)32-27(33)29-11-18-5-19(12-29)7-20(6-18)13-29/h4,18-23H,3,5-16H2,1-2H3,(H,31,32,33) |
Clé InChI |
ITMCBJAQMJMNNC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CC(=C1OC(=O)C23CC4CC(C2)CC(C4)C3)NC(=O)C56CC7CC(C5)CC(C7)C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12501724.png)
![N-{(E)-[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12501733.png)

![2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501737.png)
![1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12501743.png)

![1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea](/img/structure/B12501750.png)
![N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B12501758.png)

![tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12501768.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501771.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide](/img/structure/B12501775.png)
![Ethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501783.png)
